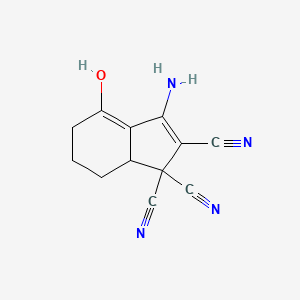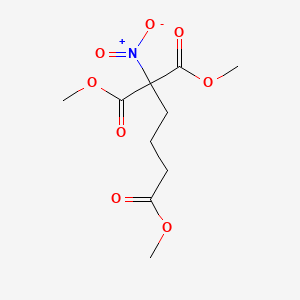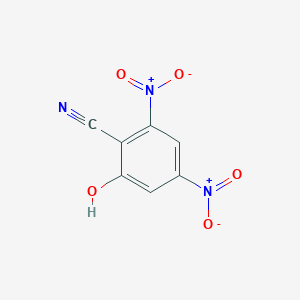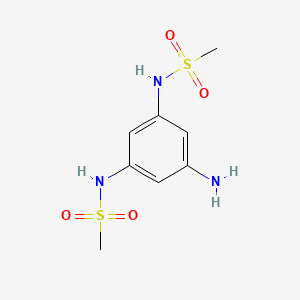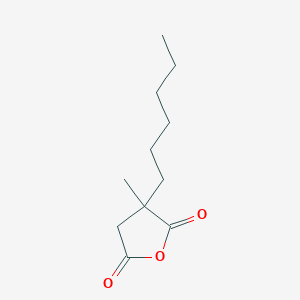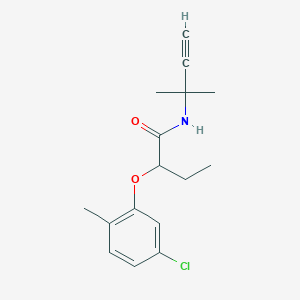![molecular formula C12H10N2O4 B14473512 (4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone CAS No. 66042-24-8](/img/structure/B14473512.png)
(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)(2-oxa-3-azabicyclo[221]hept-5-en-3-yl)methanone is a complex organic compound that features a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone typically involves the reaction of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like benzene or dichloromethane under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The nitrophenyl group can participate in various electronic interactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one: Undergoes similar reactions and is used in the synthesis of polyfunctionalized bicyclic systems.
Uniqueness
(4-Nitrophenyl)(2-oxa-3-azabicyclo[22
Eigenschaften
CAS-Nummer |
66042-24-8 |
|---|---|
Molekularformel |
C12H10N2O4 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
(4-nitrophenyl)-(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone |
InChI |
InChI=1S/C12H10N2O4/c15-12(13-10-5-6-11(7-10)18-13)8-1-3-9(4-2-8)14(16)17/h1-6,10-11H,7H2 |
InChI-Schlüssel |
BIZGUFZHIBXDQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1ON2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


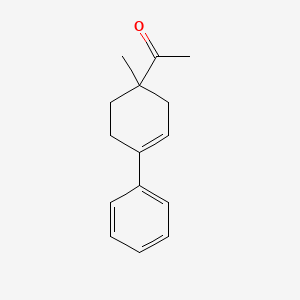
![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
